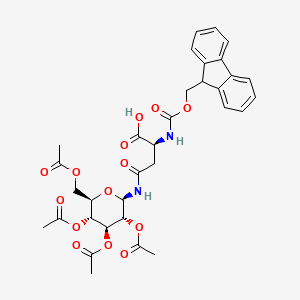

Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

“Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH” can be used in the synthesis of silicon-fluoride acceptor (SiFA) derivatized octreotate derivatives . SiFA-octreotate analogues, as tumor imaging agents, are a useful tool for the research of positron emission tomography (PET) .Molecular Structure Analysis

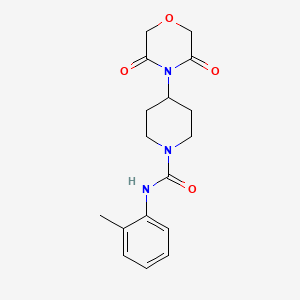

The molecular weight of “this compound” is 683.66 . Its formula is C33H37N3O13 . The appearance of this compound is solid and its color ranges from white to off-white .Chemical Reactions Analysis

“this compound” can be used in the synthesis of silicon-fluoride acceptor (SiFA) derivatized octreotate derivatives . This indicates that it can participate in chemical reactions that lead to the formation of these derivatives.Physical and Chemical Properties Analysis

“this compound” is a solid compound with a color ranging from white to off-white . It has a molecular weight of 683.66 and a formula of C33H37N3O13 . It is soluble in DMSO at a concentration of 125 mg/mL (182.84 mM; ultrasonic needed) .Scientific Research Applications

Glycopeptide Synthesis : The synthesis of Fmoc-protected heptasaccharide asparagine building blocks is crucial for glycopeptide synthesis, both in solution and on solid phases. This approach allows for the creation of structures found in many glycoproteins, with applications in the development of synthetic glycopentapeptides (Mezzato & Unverzagt, 2010).

Solid-Phase Synthesis of Glycopeptides : In solid-phase synthesis, Fmoc-Asn(GlcNAc)-OH, a derivative of Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH, has been used effectively for coupling with peptide chains. This process is instrumental in synthesizing glycopeptides that mimic T-cell epitopic peptides from viruses, contributing to immunological research (Otvos et al., 1989).

Enzymatic Extension of Glycopeptides : Fmoc-protected asparagine derivatives have been used to explore the enzymatic extension of glycopeptides, demonstrating the compatibility of these derivatives with enzymatic processes and highlighting their potential in the study of glycan extension and modification (Marqvorsen et al., 2019).

Peptide Synthesis Optimization : Research on the activation of asparagine in Fmoc-solid phase peptide synthesis, using derivatives like this compound, has been conducted to minimize side reactions and improve the efficiency of peptide synthesis (Gausepohl et al., 2009).

Glycosylation of Peptides : The use of this compound in the synthesis of glycosylated peptides, such as glycopeptide analogues of enkephalin, has been studied. These glycopeptides have potential applications in probing the significance of the glycoside moiety in biological processes like blood-brain barrier transport and receptor binding (Mitchell et al., 2001).

Selective De-O-acetylation Studies : The selective de-O-acetylation of Fmoc-Asn(Ac3GlcNAc)-OH under ultrasound sonication was investigated, showing potential in improving production rates and purity in glycopeptide synthesis (Sun Bing-yan, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

“Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH” has potential applications in the field of medical imaging, particularly in the research of positron emission tomography (PET) . Its use in the synthesis of SiFA-octreotate analogues, which are tumor imaging agents, suggests that it could contribute to advancements in this field .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35-27(40)13-25(32(41)42)34-33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,43)(H,35,40)(H,41,42)/t25-,26+,28+,29-,30+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEAGRHWPMBXDK-FSGGUYTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)

![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)